molecular formula C8H7BrFNO2 B2703155 Methyl 4-amino-2-bromo-6-fluorobenzoate CAS No. 1427437-19-1

Methyl 4-amino-2-bromo-6-fluorobenzoate

Cat. No.: B2703155
CAS No.: 1427437-19-1
M. Wt: 248.051
InChI Key: QJLHEFATOSAMKV-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-bromo-6-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a fluorine atom attached to the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-bromo-6-fluorobenzoate typically involves the esterification of 4-amino-2-bromo-6-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-bromo-6-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents such as water or ethanol.

    Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Condensation reactions: Reagents such as aldehydes or ketones are used, often in the presence of a dehydrating agent like anhydrous magnesium sulfate.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 4-amino-2-hydroxy-6-fluorobenzoate or 4-amino-2-thio-6-fluorobenzoate.

    Ester hydrolysis: The major product is 4-amino-2-bromo-6-fluorobenzoic acid.

    Condensation reactions: Products include imines or amides derived from the amino group.

Scientific Research Applications

Methyl 4-amino-2-bromo-6-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-bromo-6-fluorobenzoate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-bromo-6-fluorobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (amino) groups allows for fine-tuning of its chemical properties and interactions.

Properties

IUPAC Name

methyl 4-amino-2-bromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLHEFATOSAMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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